molecular formula C9H14O4 B1298668 Cis-dimethyl cyclopentane-1,3-dicarboxylate CAS No. 39590-04-0

Cis-dimethyl cyclopentane-1,3-dicarboxylate

Cat. No.: B1298668
CAS No.: 39590-04-0
M. Wt: 186.2 g/mol
InChI Key: SQFQEQDRLAZVJQ-KNVOCYPGSA-N
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Description

Cis-dimethyl cyclopentane-1,3-dicarboxylate is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Conformational Analysis

Steric effects on cyclopentane-1,3-dicarboxylate diesters, including cis-dimethyl cyclopentane-1,3-dicarboxylate, have been studied, revealing insights into their thermodynamic stability and conformational properties. The research conducted by Fuchs and Wechsler (1977) investigated the base-catalyzed cis-trans equilibria of these compounds, providing a new approach for assessing entropy effects and understanding molecular conformations (Fuchs & Wechsler, 1977).

Synthesis Applications

The compound has been used in the synthesis of various acids like cis-isoaposantenic and cis-apocamphoric acids. Camps and Jaime (1981) described key synthetic steps involving the conversion of a 1,3-dimethoxytrimethylene bridge into two cis-carboxyl groups, highlighting its utility in organic synthesis (Camps & Jaime, 1981).

Catalysis Research

In catalysis research, this compound has been synthesized using a Pd(II)/molybdovanadophosphate system under specific conditions. Yokota, Sakaguchi, and Ishii (2002) demonstrated its formation through oxidative carbomethoxylation of cyclopentene, indicating its potential in catalytic applications (Yokota, Sakaguchi, & Ishii, 2002).

Mass Spectrometry and Ionization Studies

The behavior of this compound under chemical ionization and collision-induced dissociation conditions was explored by Etinger, Idina, and Mandelbaum (1993). Their findings contribute to the understanding of conformational effects in gas-phase cations and are relevant in the field of mass spectrometry (Etinger, Idina, & Mandelbaum, 1993).

Properties

IUPAC Name

dimethyl (1S,3R)-cyclopentane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h6-7H,3-5H2,1-2H3/t6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFQEQDRLAZVJQ-KNVOCYPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 5-L, 3-neck, round bottom flask was equipped with a mechanical stirrer, a J-KEM temperature controller, and a reflux condenser. The flask was charged with cyclopentane-1,3-dicarboxylic acid (357 g, 2.262 mol) and methanol (1.75 L). The solution was cooled to 7° C. using an ice/water bath. Concentrated sulfuric acid (70 mL) was added dropwise over 30 min resulting in an exotherm up to 12° C. The reaction mixture was heated to reflux and stirred for 16 h when TLC analysis (10% methanol/ethyl acetate) indicated that the reaction was complete. The reaction mixture was concentrated, redissolved in methyl tert-butyl ether, and washed with saturated aqueous sodium bicarbonate (2×150 mL) and brine (2×150 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated. The resulting clear oil was dissolved in hexane (2 L) and treated with a 2 N aqueous sodium hydroxide solution (950 mL) until the pH˜10. The layers were separated and the aqueous layer was extracted with hexane (4×1 L). The organic layers were combined, dried over sodium sulfate, filtered, and concentrated to provide 360 g (100%) of dimethyl cyclopentane-1,3-dicarboxylate as a clear oil. 1H NMR (500 Hz, CDCl3) δ ppm 3.67 (s, 6H), 2.75-2.83 (m, 2H), 2.20-2.26 (m, 1H), 2.05-2.12 (m, 1H), 1.90-2.0 (m, 4H).
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
357 g
Type
reactant
Reaction Step Two
Quantity
1.75 L
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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